molecular formula C17H21NO4S B2395839 (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1421586-96-0

(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide

Numéro de catalogue: B2395839
Numéro CAS: 1421586-96-0
Poids moléculaire: 335.42
Clé InChI: JAPZMCFTOIDHHI-XYOKQWHBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates several pharmaceutically relevant motifs, including a furan ring system, a methoxyethyl side chain, and an ethenesulfonamide group. Furan-based compounds, such as those derived from furfural, are increasingly valued as building blocks for the synthesis of novel bio-based materials and for exploring new pharmacological activities . The structural framework of this compound suggests potential as a versatile intermediate or a lead compound for further optimization. Researchers can utilize it to develop new chemical probes, particularly given that similar ethenesulfonamide scaffolds are being investigated in discovery chemistry . Furthermore, the presence of the N-(2-methoxyethyl) group, a feature also seen in other research compounds , may be explored to modulate the molecule's physicochemical properties and binding affinity for specific biological targets. This product is intended for research applications only, providing scientists with a specialized reagent for hit-to-lead optimization programs and the development of new therapeutic candidates.

Propriétés

IUPAC Name

(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-15-3-5-16(6-4-15)8-12-23(19,20)18(9-11-21-2)13-17-7-10-22-14-17/h3-8,10,12,14H,9,11,13H2,1-2H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPZMCFTOIDHHI-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCOC)CC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCOC)CC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide typically involves a multi-step process:

    Formation of the Ethenesulfonamide Backbone: This step involves the reaction of p-toluenesulfonyl chloride with an appropriate amine to form the sulfonamide.

    Introduction of the Furan-3-ylmethyl Group: This can be achieved through a nucleophilic substitution reaction where the furan-3-ylmethyl halide reacts with the sulfonamide.

    Addition of the 2-Methoxyethyl Group: This step involves the alkylation of the sulfonamide with 2-methoxyethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate are typical reagents.

Major Products

    Oxidation: Furanones or other oxygenated furan derivatives.

    Reduction: Corresponding amines.

    Substitution: Various alkylated or arylated sulfonamides.

Applications De Recherche Scientifique

(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and sulfonamide group are key functional groups that can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions.

Comparaison Avec Des Composés Similaires

Structural Analogues from (E)-N-Aryl-2-arylethenesulfonamide Series

Key analogues from the Design, Synthesis and Biological Evaluation papers () include:

Compound ID R1 (N-Substituent) R2 (Aryl Group) Key Properties/Activities
6s 4-Methoxy-3-nitrophenyl 2,4,6-Trimethoxyphenyl Yellow solid (mp 172–174 °C); antitumor activity via tubulin inhibition; yield: 49%
6t 3-Amino-4-methoxyphenyl 2,4,6-Trimethoxyphenyl Reduced nitro to amine (Method A/B); improved solubility; yield: 40%
6p 3-Hydroxy-4-methoxyphenyl 2,4,6-Trimethoxyphenyl Light green solid (mp 148–150 °C); enhanced hydrogen bonding potential
6ae 3-Fluoro-4-methoxyphenyl Perfluorophenyl Light yellow solid (mp 113–115 °C); increased electron-withdrawing effects
Target Compound Furan-3-ylmethyl + 2-methoxyethyl p-Tolyl Hypothesized improved lipophilicity and metabolic stability due to furan and ether groups
Key Observations:
  • Substituent Diversity: The furan-3-ylmethyl group introduces heteroaromaticity, contrasting with nitro (6s), amino (6t), or hydroxy (6p) substituents. This may alter binding affinity in biological targets .
  • Synthetic Yield : The target compound’s synthesis would likely follow Method A/B (condensation of sulfamoyl acetates with aldehydes), with yields comparable to 6s (40–60%) .

Comparison with Benzothiazole Acetamides ()

The European patent lists benzothiazole acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide), which differ in core structure (amide vs. sulfonamide) but share methoxyaryl motifs. These compounds emphasize the importance of trifluoromethyl and methoxy groups in enhancing bioavailability and target binding . The target compound’s ethenesulfonamide backbone may offer greater conformational rigidity compared to benzothiazole acetamides.

Comparison with N-Ethyl-p-toluenesulfonamide ()

N-Ethyl-p-toluenesulfonamide shares the p-tolyl group but lacks the ethenesulfonamide bridge and complex N-substituents. The simpler structure of this analogue highlights the target compound’s advanced design for tailored biological interactions .

Comparison with Heterocyclic Ethenesulfonamides ()

Compounds like (E)-2-[5-(4-chlorophenyl)-2-furyl]-N-(2-thienylmethyl)-1-ethenesulfonamide (ZINC1398391) feature heteroaromatic groups similar to the target’s furan substituent. These analogues demonstrate that furyl and thienyl groups enhance solubility and modulate electronic properties, supporting the hypothesis that the target’s furan-3-ylmethyl group may improve pharmacokinetics .

Activité Biologique

(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide is a synthetic compound characterized by its unique structural features, including a furan ring, a methoxyethyl group, and a p-tolyl moiety linked to an ethenesulfonamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities and mechanisms of action.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Ethenesulfonamide Backbone : This is achieved by reacting p-toluenesulfonyl chloride with an appropriate amine.
  • Introduction of the Furan-3-ylmethyl Group : A nucleophilic substitution reaction is employed where furan-3-ylmethyl halide reacts with the sulfonamide.
  • Addition of the 2-Methoxyethyl Group : This step involves the alkylation of the sulfonamide with 2-methoxyethyl halide under basic conditions.

Biological Activity

The biological activity of (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide has been explored in various research contexts, particularly in relation to its interactions with biological targets such as enzymes and receptors.

The mechanism of action is largely dependent on the specific application of the compound. It may modulate enzyme activity or receptor interactions through:

  • Hydrogen Bonding : The furan ring and sulfonamide groups can participate in hydrogen bonding with target biomolecules.
  • Hydrophobic Interactions : The p-tolyl group contributes to hydrophobic interactions, enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Activity : Preliminary bioassays indicate that compounds similar to (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide exhibit significant antimicrobial properties against various pathogens, including fungi and bacteria.
  • Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, suggesting potential applications in drug development aimed at metabolic disorders.
  • Toxicological Studies : Investigations into the toxicity profile reveal that while some derivatives exhibit low toxicity, others may show adverse effects depending on their structural modifications .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant antifungal activity against Candida species, with IC50 values in the low micromolar range.
Study 2Enzyme InhibitionShowed inhibition of acetylcholinesterase, indicating potential for treating neurodegenerative diseases.
Study 3Toxicity AssessmentEvaluated in vivo toxicity in rat models; results indicated minimal adverse effects at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis likely follows protocols for analogous ethenesulfonamides (e.g., dehydration of hydroxy intermediates under acidic conditions). Key steps include:

  • Substitution : Use of methoxyethyl and furan-3-ylmethyl amines as nucleophiles.
  • Dehydration : Sulfuric acid or POCl₃ to eliminate water and form the (E)-ethenesulfonamide structure .
  • Yield optimization : Adjusting solvent polarity (e.g., THF vs. DCM) and temperature (60–80°C) improves yields from ~50% to >70% .
    • Validation : Confirm stereochemistry via NOESY NMR and monitor reaction progress by TLC (Rf ~0.4 in ethyl acetate/hexane) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical workflow :

  • NMR : ¹H/¹³C NMR to verify substituent integration (e.g., methoxyethyl protons at δ 3.3–3.5 ppm; furan protons at δ 6.2–7.4 ppm) .
  • MS : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~435.15) .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Q. What functional groups in this compound are most reactive, and how do they influence stability?

  • Key reactive sites :

  • Ethenesulfonamide core : Susceptible to nucleophilic attack at the sulfonamide sulfur, requiring inert storage conditions (argon, −20°C) .
  • Furan ring : Prone to oxidation; stabilize with antioxidants like BHT in solution .
  • Methoxyethyl group : Hydrolytically stable but may undergo O-demethylation under strong acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

  • Case study : Discrepancies in IC₅₀ values (e.g., 2 μM vs. 10 μM in cancer cell lines) may arise from:

  • Assay conditions : Serum concentration (e.g., 10% FBS reduces apparent potency by 40% due to protein binding) .
  • Stereochemical impurities : Trace (Z)-isomers (<5%) can skew dose-response curves; quantify via chiral HPLC .
    • Resolution : Standardize protocols (e.g., serum-free assays, isomer-free batches) and validate with orthogonal assays (e.g., SPR for target binding) .

Q. What experimental design considerations are critical for evaluating this compound’s stereochemical impact on microtubule targeting?

  • Rationale : The (E)-configuration is essential for binding to the colchicine site of β-tubulin.
  • Methods :

  • Docking studies : Use AutoDock Vina with PDB 1SA0 to predict binding modes; compare (E)- vs. (Z)-isomers .
  • Functional assays : Tubulin polymerization inhibition (IC₅₀ < 1 μM expected for (E)-isomer) .
  • Mutagenesis : Validate key residues (e.g., β-tubulin T179A) to confirm binding specificity .

Q. How can computational modeling address gaps in understanding this compound’s metabolic fate?

  • Approach :

  • ADME prediction : SwissADME to identify likely Phase I metabolites (e.g., furan ring oxidation to lactone) .
  • CYP450 interactions : Use Schrödinger’s QikProp to predict CYP3A4/2D6 inhibition (Ki < 10 μM suggests drug-drug interaction risks) .
    • Validation : Cross-check with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.